molecular formula C16H20N2O2 B15033518 6-Methoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol

6-Methoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol

Cat. No.: B15033518
M. Wt: 272.34 g/mol
InChI Key: QAOBGCITIVZBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.

    Alkylation with Pyrrolidine: The pyrrolidinylmethyl group can be introduced through a nucleophilic substitution reaction, where the quinoline derivative is reacted with pyrrolidine and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the quinoline ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinylmethyl group or the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products Formed

    Oxidation Products: Quinoline N-oxides and other oxidized derivatives.

    Reduction Products: Reduced quinoline derivatives and deoxygenated products.

    Substitution Products: Various alkylated, acylated, or otherwise substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials, dyes, and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.

    Quinolinic Acid: A neuroactive compound with a quinoline structure, involved in neurodegenerative diseases.

Uniqueness

6-Methoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is unique due to the presence of the methoxy and pyrrolidinylmethyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s solubility, stability, and ability to interact with specific biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

6-methoxy-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one

InChI

InChI=1S/C16H20N2O2/c1-11-14(10-18-7-3-4-8-18)16(19)13-9-12(20-2)5-6-15(13)17-11/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,17,19)

InChI Key

QAOBGCITIVZBAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CN3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.